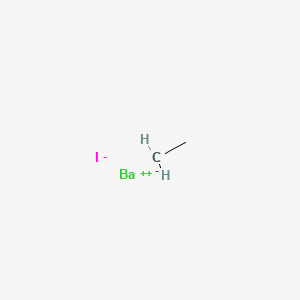

barium(2+);ethane;iodide

Description

Historical Context of Alkaline Earth Organometallic Compounds

The history of alkaline earth organometallic chemistry is anchored by the groundbreaking discovery of organomagnesium halides, or Grignard reagents, by Victor Grignard, a Nobel Prize-winning achievement that marked the formal beginning of this field. acs.org These compounds, along with their beryllium counterparts, have been extensively studied due to the significant covalent character of their metal-carbon bonds, which imparts relative stability. rug.nl The heavier alkaline earth metals—calcium, strontium, and barium—were isolated as impure metals in 1808 by Sir Humphry Davy. britannica.com However, the development of their organometallic derivatives lagged significantly. Early work in the 20th century reported the preparation of ethylbarium compounds from barium amalgam and ethyl iodide. sciencemadness.org Despite these early efforts, the synthesis and characterization of organometallic compounds of heavier alkaline earth metals were hampered by methodological limitations and the high reactivity of the target molecules. acs.org

Unique Challenges and Opportunities in Organobarium Chemistry

Organobarium chemistry is characterized by a distinct set of challenges and opportunities that set it apart from its lighter alkaline earth counterparts. A primary challenge is the high reactivity of organobarium compounds, which stems from the highly polarized and ionic-like nature of the barium-carbon bond. wikipedia.orgrsc.org This reactivity makes them difficult to handle and often necessitates the use of activated barium, such as Rieke barium, for their synthesis, which can limit their practical application. rsc.orgnih.gov Direct synthesis from commercially available bulk barium metal has historically been unsuccessful due to the high atomization energy of barium. researchgate.net

Despite these challenges, organobarium reagents offer unique advantages in chemical synthesis. They exhibit distinct reactivity, as well as regio- and stereoselectivity, that can surpass that of the more common Grignard reagents. rsc.orgnih.gov For instance, allylbarium compounds have demonstrated high α-selectivity in reactions with carbonyl compounds. wikipedia.org Recent advancements, such as mechanochemical strategies using ball-milling, have shown promise in facilitating the direct synthesis of aryl barium nucleophiles from unactivated barium metal, potentially opening new avenues for their use in carbon-silicon and carbon-carbon bond-forming reactions. rsc.orgnih.gov

Classification and Nomenclature Considerations for Alkylbarium Iodides

The nomenclature of organometallic compounds, including alkylbarium iodides, follows systematic guidelines. The term "organo-" precedes the name of the metal, leading to designations like "organobarium compounds." wikipedia.org For specific compounds like ethylbarium iodide, the organic group (ethyl) is named first, followed by the metal (barium) and the halide (iodide). In the context of the IUPAC naming system, the compound can also be referred to as barium(2+);ethane;iodide, reflecting the constituent ions.

Alkylbarium iodides fall under the classification of mixed alkyl-halide compounds, analogous to Grignard reagents. wikipedia.org These are typically represented by the general formula R-Ba-X, where R is an alkyl group and X is a halide. However, the actual structures can be more complex, often existing as dimers or higher-order aggregates, particularly in solution. nih.gov The coordination environment of the barium atom is also a key feature, with solvent molecules like tetrahydrofuran (B95107) (THF) often coordinating to the metal center to provide stabilization. wikipedia.orgnih.gov

Overview of Research Gaps Concerning this compound

While research into organobarium chemistry has seen progress, specific investigations into ethylbarium iodide remain relatively sparse compared to aryl and allyl barium reagents. A notable study by Cherkasov and Cherkasov documented the interaction of ethylbarium iodide with 1-diethylamino-4-penten-2-ine in tetrahydrofuran, observing high regioselectivity. osti.govresearchgate.netresearchgate.net This work highlights the potential of ethylbarium iodide in specific organic transformations.

However, a comprehensive understanding of the structure, reactivity, and full synthetic potential of ethylbarium iodide is still lacking. Key research gaps include:

Detailed Structural Characterization: While dimeric structures have been suggested for related aryl barium iodides, the precise solid-state and solution structures of ethylbarium iodide are not well-documented. nih.gov

Expanded Reactivity Profile: The reactivity of ethylbarium iodide has been explored in a limited context. A broader investigation into its reactions with a wider range of electrophiles is needed to fully map its synthetic utility.

Optimized Synthesis: While methods for generating organobarium compounds exist, developing more practical and economical syntheses for specific alkylbarium iodides like ethylbarium iodide from readily available starting materials remains a significant goal. rsc.orgnih.gov

Mechanistic Insights: Detailed mechanistic studies of reactions involving ethylbarium iodide are required to understand the factors governing its reactivity and selectivity.

Addressing these research gaps will be crucial for unlocking the full potential of ethylbarium iodide and other organobarium reagents in synthetic chemistry.

Structure

2D Structure

Properties

CAS No. |

40673-43-6 |

|---|---|

Molecular Formula |

C2H5BaI |

Molecular Weight |

293.29 g/mol |

IUPAC Name |

barium(2+);ethane;iodide |

InChI |

InChI=1S/C2H5.Ba.HI/c1-2;;/h1H2,2H3;;1H/q-1;+2;/p-1 |

InChI Key |

LDBCUAWUTRHUNY-UHFFFAOYSA-M |

Canonical SMILES |

C[CH2-].[I-].[Ba+2] |

Origin of Product |

United States |

Elucidation of Molecular and Supramolecular Structures in Barium 2+ ;ethane;iodide Systems

Coordination Environments of Barium in Alkylbarium Iodides

The coordination environment around the barium center in alkylbarium iodides is dictated by the large ionic radius of Ba²⁺ and its tendency to achieve high coordination numbers. This environment is not static, with dynamic equilibria often at play in solution.

The coordination number of barium in its complexes can vary widely, typically ranging from 3 to 12. wikipedia.org In the context of alkylbarium iodides, the coordination sphere of the barium atom is completed by a combination of the alkyl group, iodide ions, and solvent molecules, most commonly ethers like tetrahydrofuran (B95107) (THF). Due to the highly polarized and ionic nature of the Ba-C bond, organobarium compounds tend to form complex aggregated structures in solution to saturate the coordination sphere of the metal center. wikipedia.org

In the solid state, the coordination number is influenced by the steric bulk of the ligands and the packing forces within the crystal lattice. For instance, in the inorganic parent compound, barium iodide (BaI₂), the barium cation (Ba²⁺) is nine-coordinate, bonded to nine iodide anions. materialsproject.org This high coordination number is a testament to the large size of the barium ion. In organobarium complexes, while the alkyl and iodide ligands are primary components of the coordination sphere, solvent molecules play a crucial role in fulfilling the coordination requirements of the barium center. It is therefore highly probable that in a hypothetical crystalline structure of ethylbarium iodide, the barium atom would exhibit a high coordination number, likely saturated by multiple THF or other ether molecules in addition to the ethyl and iodide ligands.

| Compound Class | Typical Coordination Numbers | Influencing Factors |

| General Barium(II) Complexes | 3 - 12 (most commonly 9 with unidentate ligands) | Ligand size, denticity, crystal packing |

| Alkylbarium Iodides | Expected to be high (e.g., 8 or 9) | Solvent coordination, aggregation state |

| Barium Iodide (BaI₂) | 9 | Ionic interactions in the crystal lattice |

Similar to Grignard reagents, solutions of organobarium iodides are expected to exhibit dynamic behavior governed by Schlenk-type equilibria. The classical Schlenk equilibrium involves the disproportionation of an alkylmetal halide into a dialkylmetal species and a metal dihalide. For an alkylbarium iodide (RBaI), this equilibrium can be represented as:

2 RBaI ⇌ R₂Ba + BaI₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the solvent, temperature, and concentration. materialsproject.org In coordinating solvents like THF, the equilibrium species are solvated, which plays a significant role in their stability and reactivity. The presence of such equilibria means that a solution of "ethylbarium iodide" is not a single species but a mixture of ethylbarium iodide, diethylbarium, and barium iodide, all in equilibrium.

This ligand exchange is a fundamental aspect of the solution chemistry of these compounds, impacting their reactivity in synthetic applications. The various species present in solution can have different reactivities, and understanding the factors that shift the Schlenk equilibrium is crucial for controlling chemical transformations.

Crystallographic Characterization of Model Organobarium Iodide Complexes

The bond lengths in organobarium iodide complexes reflect the nature of the bonding interactions. The Ba-I bond is predominantly ionic, while the Ba-C bond has a significant ionic character with a covalent contribution.

In the inorganic compound barium iodide (BaI₂), the Ba-I bond distances are in the range of 3.50 to 4.13 Å. materialsproject.org These values provide a baseline for Ba-I bond lengths in organobarium iodide systems. In a dimeric organobarium complex featuring a bridging alkenide moiety, Ba-C bond lengths have been observed at 2.881 Å and 3.071 Å. researchgate.net These are relatively long bond distances, indicative of the highly ionic nature of the interaction between the large barium cation and the carbanionic center.

| Bond Type | Representative Bond Length (Å) | Compound |

| Ba-I | 3.50 - 4.13 | Barium Iodide (BaI₂) |

| Ba-C | 2.881, 3.071 | Dimeric (tetrahydrofuran-O)barium 2,5-diphenyl-3-(1,4-diphenylbutene-3-yne-2-ide-1-yl)-4-trimethylsilyl-1-phosphacyclopentadienide |

A common structural feature in the solid-state chemistry of metal halides is the presence of bridging halide ligands, and organobarium iodides are no exception. Iodide ions can act as bridging ligands (μ-I) to connect two or more barium centers. This bridging leads to the formation of extended structures and helps to satisfy the high coordination number preference of the barium ions.

In these architectures, the iodide ligand donates its lone pairs to multiple metal centers, forming a stable, lower-energy structure. The nature of the bridging can vary, with iodides potentially bridging two (μ₂), three (μ₃), or even more metal centers, leading to a variety of structural motifs.

The tendency of barium to achieve high coordination numbers, coupled with the ability of iodide and sometimes alkyl groups to act as bridging ligands, often results in the formation of polymeric or dimeric structures in the solid state. Simple monomeric units of "ethylbarium iodide" are unlikely to be stable in the crystalline phase unless the barium center is coordinatively saturated by a sufficient number of strongly donating solvent molecules.

Dimeric structures can arise from the bridging of two barium centers by iodide ions. Polymeric structures can be formed through extended networks of bridging iodide ligands, creating one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The specific motif adopted will depend on the stoichiometry of the complex, the nature of the alkyl group, and the coordinating solvent present during crystallization. These extended structures represent a strategy to maximize the coordination number of the large barium cation in the absence of a sufficient number of terminal ligands.

Influence of Ancillary Ligands (e.g., THF, Crown Ethers, Polyglymes) on Solid-State Structures

The solid-state structure of organobarium iodide compounds is profoundly influenced by the presence of ancillary ligands. In the absence of such coordinating molecules, simple organobarium halides are expected to form polymeric structures with extensive bridging interactions, a common feature for organometallic compounds of the heavier alkaline earth metals. wikipedia.org The introduction of Lewis basic ligands such as tetrahydrofuran (THF), crown ethers, or polyglymes can deaggregate these polymeric assemblies, leading to the formation of discrete molecular complexes that are more amenable to structural characterization by single-crystal X-ray diffraction.

The coordination of these ancillary ligands to the barium center serves to saturate its coordination sphere, thereby stabilizing the molecule. The nature and stoichiometry of the resulting complex are dependent on several factors, including the steric bulk of the organic ligand on the barium, the denticity and concentration of the ancillary ligand, and the crystallization conditions.

Tetrahydrofuran (THF): THF is a common solvent for the synthesis and crystallization of organometallic compounds. In the context of organobarium iodides, THF molecules would be expected to coordinate directly to the barium cation. Depending on the steric requirements of the other ligands, one or more THF molecules can bind to the metal center. For an ethylbarium iodide species, it is plausible that monomeric or dimeric structures could be isolated with coordinated THF. In a hypothetical monomeric [EtBaI(THF)n] complex, the barium atom would likely exhibit a coordination number of four or higher, with the ethyl group, the iodide ion, and several THF molecules completing the coordination sphere.

Crown Ethers: Crown ethers are powerful encapsulating agents for alkaline earth metal cations. iipseries.orgtdl.orgjetir.org The size of the crown ether cavity can be tailored to selectively bind specific metal ions. For the Ba²⁺ ion (ionic radius ~1.35 Å), crown ethers such as 18-crown-6 (B118740) are particularly suitable. The coordination of a crown ether to a barium iodide moiety would likely result in a complex where the barium ion is situated within the plane of the ether oxygen atoms. The organic substituent and the iodide would then occupy axial positions, perpendicular to the plane of the crown ether. This encapsulation can effectively shield the barium center, preventing the formation of extended polymeric networks and promoting the crystallization of well-defined monomeric units.

Polyglymes: Polyethylene glycol dimethyl ethers, or polyglymes, such as diglyme (B29089) (bis(2-methoxyethyl) ether) and triglyme (B29127) (1,2-bis(2-methoxyethoxy)ethane), act as acyclic analogs of crown ethers. They can chelate to the barium center through their multiple ether oxygen atoms. The flexibility of the polyglyme chain allows it to adapt to the coordination preferences of the metal ion. Similar to crown ethers, polyglymes can deaggregate polymeric organobarium species to yield monomeric or low-oligomeric complexes. The stoichiometry of the resulting adducts, for instance [EtBaI(polyglyme)], would depend on the length of the polyglyme chain.

The following interactive table summarizes the plausible effects of these ancillary ligands on the solid-state structure of a hypothetical ethylbarium iodide complex.

| Ancillary Ligand | Plausible Structural Motif | Expected Coordination at Ba | Key Features |

| THF | Monomeric or Dimeric Adducts | 4 to 6 | Saturation of the Ba coordination sphere by solvent molecules. |

| 18-Crown-6 | Monomeric "Cation-in-a-Nest" Complex | 8 to 10 | Encapsulation of the Ba²⁺ ion within the macrocyclic ligand. |

| Diglyme | Monomeric Chelated Complex | 5 to 7 | Chelation by the flexible polyether chain. |

Solution-State Structural Characterization

The characterization of organobarium compounds in solution is complicated by their dynamic nature and tendency to exist as aggregated species. A variety of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to probe the structure and behavior of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for investigating aggregation in solution. libretexts.orgorganicchemistrydata.orge-bookshelf.denih.govspringernature.com The chemical shifts, coupling constants, and relaxation times of nuclei within the organometallic compound can be sensitive to the aggregation state. For an ethylbarium iodide system, ¹H and ¹³C NMR would be informative. The signals corresponding to the ethyl group in different aggregation states would likely have distinct chemical shifts. However, if the exchange between these aggregates is fast on the NMR timescale, only an average signal will be observed. In such cases, variable-temperature NMR studies can be employed to slow down the exchange processes and potentially resolve the signals of the individual species.

Diffusion-ordered spectroscopy (DOSY) is a powerful NMR technique that can be used to separate the signals of species with different diffusion coefficients, which correlate with their size. This allows for the identification of different aggregates in solution.

Cryoscopy and Ebulliometry: These classical methods for determining molar mass in solution can provide information about the average degree of aggregation. However, they are often less precise than modern spectroscopic techniques and may be difficult to apply to highly reactive organometallic species.

The following table outlines spectroscopic techniques and their application in studying the aggregation of organobarium compounds.

| Spectroscopic Technique | Information Gained | Plausible Observations for Ethylbarium Iodide |

| Variable-Temperature NMR | Rate of inter-aggregate exchange | At low temperatures, decoalescence of averaged signals into distinct signals for different aggregates. |

| Diffusion-Ordered Spectroscopy (DOSY) | Size of species in solution | Different diffusion coefficients for monomers, dimers, and higher oligomers. |

| ¹H and ¹³C NMR | Electronic environment of the organic group | Chemical shifts of the ethyl group protons and carbons will be sensitive to the aggregation state. |

Organobarium compounds in solution are typically involved in a number of dynamic processes, including the rapid exchange of ligands and the redistribution of organic and halide groups. These processes are often facile due to the highly ionic and labile nature of the bonds to the barium center.

Ligand Exchange: Ancillary ligands, such as THF, are generally in rapid exchange with free solvent molecules. This can be studied by NMR techniques such as magnetization transfer experiments. The rate of exchange can provide insights into the lability of the Ba-ligand bond.

Schlenk-Type Equilibrium: For organobarium halides (RBaX), a Schlenk-type equilibrium is anticipated, analogous to that observed for Grignard reagents:

2 RBaX ⇌ R₂Ba + BaX₂

The position of this equilibrium is dependent on the solvent and the nature of the R and X groups. The presence of multiple species in solution can complicate spectroscopic analysis. NMR spectroscopy can be used to identify the different species present at equilibrium, although rapid exchange may again lead to averaged signals.

Intermolecular Exchange of Organic Groups: In a mixture of two different organobarium compounds, RBaX and R'BaX, a rapid exchange of the organic groups can occur to form the mixed species. This redistribution is a hallmark of the dynamic nature of the carbon-metal bond in these compounds.

The study of these dynamic processes is crucial for understanding the reactivity of organobarium reagents in chemical synthesis. The speciation in solution can have a profound impact on the outcome of a reaction. While direct experimental data for ethylbarium iodide is lacking, the principles of dynamic exchange and redistribution observed in other organo-main group metal complexes provide a solid framework for predicting its behavior in solution. nih.govacs.org

Reactivity Profiles and Mechanistic Investigations of Barium 2+ ;ethane;iodide

Nucleophilic Reactivity of the Barium-Carbon Bond

The carbon-barium bond in ethyl barium iodide is significantly polarized due to the low electronegativity of barium, rendering the ethyl group strongly nucleophilic. wikipedia.org This carbanionic character is the cornerstone of its reactivity, particularly in reactions involving electrophilic carbon centers. ucalgary.ca Organometallic compounds containing highly active metals like barium are among the most reactive carbon nucleophiles available for synthetic chemistry. britannica.compharmacy180.com Their reactions are often characterized by rapid additions to unsaturated electrophiles. britannica.com

Consistent with the behavior of highly reactive organometallic reagents, the primary reaction of ethyl barium iodide with carbonyl compounds is nucleophilic addition. libretexts.org The nucleophilic ethyl group attacks the electrophilic carbon atom of the carbonyl group (C=O). libretexts.orgyoutube.com This process breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate, specifically a barium alkoxide. youtube.com Subsequent protonation, typically through an aqueous workup, yields an alcohol. libretexts.orgyoutube.com

The type of alcohol formed depends on the nature of the carbonyl compound used, as outlined in the table below.

| Carbonyl Substrate | Initial Product (after addition) | Final Product (after hydrolysis) |

| Formaldehyde | Barium alkoxide of a primary alcohol | Primary alcohol |

| Other Aldehydes | Barium alkoxide of a secondary alcohol | Secondary alcohol |

| Ketones | Barium alkoxide of a tertiary alcohol | Tertiary alcohol |

This reactivity pattern is analogous to that of Grignard and organolithium reagents, which are well-established for their additions to carbonyls. britannica.commsu.edu

A key area of interest for organobarium reagents is their potential for unique selectivity in complex organic transformations. researchgate.net Selectivity refers to the preference for a reaction to proceed in a particular direction when multiple outcomes are possible. study.com This can manifest as:

Chemoselectivity : Preferential reaction of a reagent with one functional group over another. study.comresearchgate.net

Regioselectivity : Preferential bond formation at one specific position over other possible positions. study.comstudy.com

Stereoselectivity : Preferential formation of one stereoisomer over others. study.comkhanacademy.org

Organobarium reagents have demonstrated distinct advantages in regio- and stereoselectivity when compared to their lighter alkaline earth counterparts. researchgate.net

The reactivity and selectivity of Group 2 organometallic compounds are heavily influenced by the nature of the metal. wikipedia.org The bond polarity increases down the group (Mg < Ca < Ba), leading to increased reactivity and more salt-like character. wikipedia.orgresearchgate.net While Grignard reagents (organomagnesium) are ubiquitous in synthesis, organocalcium and organobarium compounds are less common due to challenges in their preparation and their exceptionally high reactivity. wikipedia.orgresearchgate.netnih.gov

However, this high reactivity can be harnessed to achieve unique selectivity. Organobarium reagents, in particular, are noted for being more stereoselective than related Grignard or organocalcium compounds in certain reactions. wikipedia.org

Comparative Profile of Alkaline Earth Organometallic Reagents

| Feature | Organomagnesium (Grignard) | Organocalcium | Organobarium |

|---|---|---|---|

| C-M Bond Character | Covalent with ~20% ionic character msu.edu | More polar and reactive than Grignard nih.gov | Highly polarized, ionic-like wikipedia.org |

| General Reactivity | Highly reactive, but less so than RLi msu.edu | Extremely high, difficult to control researchgate.net | Highly reactive researchgate.net |

| Key Selectivity | Standard for carbonyl additions tutorchase.com | Unique transformations emerging nih.gov | High α-selectivity and stereoselectivity wikipedia.org |

| Preparation | Direct reaction of Mg metal with organic halide wikipedia.org | Difficult; requires activated metal or special methods researchgate.net | Difficult; often requires activated barium wikipedia.orgresearchgate.net |

In reactions with allylic systems, organobarium reagents exhibit a notable preference for α-selectivity. wikipedia.org For instance, allylbarium compounds react with carbonyls preferentially at the alpha-carbon of the allyl group. This regioselectivity is more pronounced than that observed with either Grignard reagents or organocalcium compounds. wikipedia.org

Furthermore, these reagents provide a high degree of stereochemical control. wikipedia.org The ability to dictate the three-dimensional arrangement of atoms during a reaction is a critical aspect of modern organic synthesis. youtube.com The enhanced stereoselectivity of organobarium reagents is a significant advantage, offering pathways to specific stereoisomers that may be difficult to access with other organometallic compounds. wikipedia.orggoogle.com

Strongly nucleophilic organometallic reagents can react with carbon dioxide, which acts as an electrophile. youtube.com This reaction, known as carboxylation, is a fundamental method for forming carboxylic acids. The mechanism involves the nucleophilic attack of the carbanion (the ethyl group in this case) on the central carbon atom of the CO2 molecule. youtube.com

Reaction Scheme: Carbon Dioxide Insertion

Nucleophilic Attack : Et-BaI + CO₂ → Et-COO⁻ Ba²⁺ I⁻

Acidic Workup : Et-COO⁻ Ba²⁺ I⁻ + H₃O⁺ → Et-COOH + Ba²⁺ + I⁻ + H₂O

Chemo-, Regio-, and Stereoselectivity in Organic Transformations

Halide Exchange and Ligand Redistribution Reactions

The bonds in organometallic compounds are subject to exchange and redistribution processes. Halogen-metal exchange is a known equilibrium reaction, particularly for the synthesis of organolithium compounds from less reactive organic halides. libretexts.org The equilibrium generally favors the attachment of the more electropositive metal to the more electronegative organic group. libretexts.org

In the context of ethyl barium iodide, redistribution reactions, analogous to the Schlenk equilibrium seen with Grignard reagents, can occur. This equilibrium involves the exchange of ligands around the metal center, potentially leading to the formation of diethylbarium (Et₂Ba) and barium iodide (BaI₂).

2 Et-BaI ⇌ Et₂Ba + BaI₂

Such equilibria can influence the reactivity and solubility of the organometallic species in solution. Furthermore, halide exchange can occur with other metal salts present in the reaction mixture. For example, barium iodide itself is known to participate in double displacement reactions with other salts, such as potassium bromide. geeksforgeeks.orgbyjus.com These fundamental processes are an intrinsic part of the chemistry of organobarium halides. youtube.com

Reactivity in the Presence of Different Donor Solvents

Detailed research findings and data tables on the reactivity of barium(2+);ethane;iodide in various donor solvents are not available in the reviewed scientific literature.

A conclusive and detailed article on this specific topic awaits further experimental research and publication by the scientific community.

Spectroscopic Characterization and Analytical Methods for Barium 2+ ;ethane;iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution. libretexts.org For ethylbarium iodide, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the organic ethane ligand, while the study of the barium center presents unique challenges.

The analysis of the ethyl group in ethylbarium iodide by ¹H and ¹³C NMR spectroscopy would reveal characteristic signals influenced by the electropositive barium atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl ligand. Due to the electronegativity difference between carbon and the highly electropositive barium, the protons of the methylene group directly attached to the barium atom are expected to be significantly shielded and appear at a higher field (lower ppm value) compared to typical ethyl halides like iodoethane or bromoethane. docbrown.infodocbrown.info The signal for the -CH₂- group would likely appear as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group. Conversely, the -CH₃ protons would appear as a triplet, coupling with the two methylene protons.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, two signals are anticipated for the ethyl group. The carbon atom of the methylene group (Ba-CH₂-) would be strongly shielded and appear at a high field, reflecting the significant ionic character of the Ba-C bond. The methyl carbon (-CH₃) would resonate at a more typical alkyl region but would also be influenced by the proximity of the barium center. The ¹J(C-H) coupling constants, obtainable from an off-resonance decoupled spectrum, can provide insights into the hybridization of the carbon atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Ligand in Ethylbarium Iodide (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ba-CH₂- | ~1.0 - 1.5 | Quartet | ~15 - 25 |

Note: These are predicted values based on general principles of organometallic NMR spectroscopy. Actual values may vary depending on solvent and other experimental conditions.

Direct NMR observation of barium itself is challenging. Barium has two NMR-active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and have low sensitivity. This results in very broad signals, making it difficult to obtain high-resolution spectra and meaningful chemical shift information. huji.ac.il Consequently, barium NMR is rarely used for structural characterization of organobarium compounds. huji.ac.il

The presence and nature of the barium-carbon and barium-iodine bonds are therefore inferred indirectly from their influence on the ¹H and ¹³C NMR spectra of the ethyl ligand, and through other spectroscopic techniques. The significant upfield shift of the α-carbon and its attached protons is the primary NMR indicator of the highly polar Ba-C bond. The Ba-I bond is ionic in nature and does not exhibit covalent character that would be readily observable by routine NMR techniques.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are instrumental in identifying functional groups and providing information about the coordination environment of the ligands. researchgate.netgoogle.com

For ethylbarium iodide, vibrational spectroscopy would primarily identify the vibrational modes of the ethyl ligand and the low-frequency vibrations associated with the heavier barium-carbon and barium-iodine bonds.

Ethyl Ligand Vibrations: The IR and Raman spectra would be dominated by the characteristic vibrations of the ethyl group. These include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-H bending: Found in the 1375-1470 cm⁻¹ range.

C-C stretching: A weaker band expected around 900-1100 cm⁻¹.

Barium-Carbon and Barium-Iodine Vibrations: The stretching vibrations involving the heavy barium atom occur at very low frequencies, typically in the far-infrared region (below 400 cm⁻¹). scribd.com

ν(Ba-C) stretch: This vibration would provide direct evidence of the barium-carbon bond. It is expected to be a weak to medium intensity band in the far-IR and a stronger band in the Raman spectrum.

ν(Ba-I) stretch: The barium-iodine stretching frequency would also be found in the far-infrared region, likely at a lower wavenumber than the Ba-C stretch due to the larger mass of iodine.

The coordination of the ethane (ethyl) ligand to the barium center can be confirmed by the shifts in the C-H and C-C vibrational frequencies compared to free ethane or ethyl halides, as well as the appearance of the new Ba-C stretching mode. scribd.com

Table 2: Predicted Vibrational Frequencies for Ethylbarium Iodide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretching | 2850 - 3000 | IR, Raman |

| C-H Bending | 1375 - 1470 | IR, Raman |

| C-C Stretching | 900 - 1100 | IR, Raman |

| Ba-C Stretching | 200 - 400 | Far-IR, Raman |

Note: These are predicted frequency ranges. The exact positions depend on the molecular geometry and intermolecular interactions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

For a volatile and thermally stable derivative of ethylbarium iodide, electron ionization mass spectrometry (EI-MS) could be employed. The mass spectrum would be expected to show a parent molecular ion peak [C₂H₅BaI]⁺, although it might be weak due to the instability of organometallic ions. chemguide.co.uk

The fragmentation pattern would be highly informative. Key fragmentation pathways would likely involve the cleavage of the weakest bonds in the molecule:

Cleavage of the Ba-C bond: This would result in the formation of an ethyl radical (C₂H₅•) and a [BaI]⁺ fragment, or an ethyl cation [C₂H₅]⁺ and a BaI• radical. The [C₂H₅]⁺ fragment would appear at an m/z of 29.

Cleavage of the C-C bond: Loss of a methyl radical (CH₃•) from the molecular ion would lead to a [CH₂BaI]⁺ fragment.

Loss of the iodine atom: Fragmentation could involve the loss of an iodine radical (I•) to give a [C₂H₅Ba]⁺ fragment.

Formation of barium-containing ions: Peaks corresponding to [Ba]⁺ and [BaI]⁺ would be diagnostic for the presence of these elements.

The isotopic pattern of barium, which has several naturally occurring isotopes, would help in the identification of barium-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of Ethylbarium Iodide

| Fragment Ion | Predicted m/z | Possible Origin |

|---|---|---|

| [C₂H₅BaI]⁺ | 293 | Molecular Ion |

| [C₂H₅Ba]⁺ | 166 | Loss of I• |

| [BaI]⁺ | 265 | Cleavage of Ba-C bond |

| [Ba]⁺ | 138 | Fragmentation |

Note: m/z values are calculated using the most abundant isotopes (¹³⁸Ba, ¹²⁷I, ¹²C, ¹H). The relative abundances of these peaks would depend on the ionization energy and the stability of the fragments.

X-ray Absorption Spectroscopy (XAS) for Barium Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a sample. acs.org It is particularly valuable for materials that lack long-range order, such as amorphous solids or solutions, making it a suitable method for probing the coordination environment of the barium ion in a compound like barium(2+);ethane;iodide. acs.orgfishersci.com The XAS spectrum is typically divided into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). acs.orgxrayabsorption.org

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. acs.orgxrayabsorption.org The energy position of the absorption edge is sensitive to the formal oxidation state of the barium atom. arxiv.orgbath.ac.uk For instance, analysis of the Ba L₃-edge (a transition from a 2p core level) would confirm the Ba(2+) oxidation state. Furthermore, the features within the XANES spectrum act as a "fingerprint" for the local coordination chemistry, revealing information about the symmetry of the coordinating ligands (e.g., iodide ions and potentially ethane molecules). xrayabsorption.orgaps.org

The EXAFS region begins approximately 50 eV beyond the absorption edge and can extend for another 1000 eV. researchgate.net This region is characterized by oscillations that arise from the interference between the outgoing photoelectron wave from the absorbing barium atom and the waves backscattered by neighboring atoms (the coordination shell). washington.edu Analysis of these oscillations provides precise quantitative information about the local structure, including:

Interatomic distances (R): The distances from the central barium atom to its neighboring atoms (e.g., Ba-I and Ba-C bonds).

Coordination numbers (N): The number of atoms in each coordination shell surrounding the barium.

Atomic Species of Neighbors: The type of neighboring atoms, which can be distinguished by their characteristic backscattering amplitude and phase shift. washington.edu

In a hypothetical XAS experiment on this compound, the Ba L₃-edge would be targeted. The analysis of the EXAFS region would involve isolating the oscillatory part of the spectrum, converting it to momentum space (k-space), and then performing a Fourier transform. aps.org The resulting plot, similar to a radial distribution function, would show peaks corresponding to the different coordination shells around the barium atom.

By fitting this data to the EXAFS equation, precise structural parameters can be extracted. For example, the first major peak would likely correspond to the Ba-I coordination shell. A subsequent, weaker peak might indicate a Ba-C interaction if the ethane molecule is part of the coordination sphere.

Detailed research findings from studies on hydrated barium ions provide a practical example of the data that can be obtained. In aqueous solutions, the Ba²⁺ ion is surrounded by water molecules. An EXAFS study of the hydrated Ba²⁺ ion revealed a highly coordinated and flexible first hydration shell. acs.org The analysis provided precise values for the Ba-O interaction, which can serve as an illustrative proxy for the type of data obtainable for the Ba-I and Ba-C interactions in the target compound.

The primary coordination shell of the hydrated Ba²⁺ ion was found to be composed of 8 to 9 water molecules. acs.org The dominant structure is an 8-coordinate bicapped trigonal prism (BTP), in equilibrium with a 9-coordinate tricapped trigonal prism (TTP) geometry. acs.org This demonstrates the ability of EXAFS to discern complex and dynamic coordination environments.

Below is an interactive data table summarizing the kind of structural parameters that would be determined from an EXAFS analysis. The data presented is based on the experimentally determined first hydration shell of the Ba²⁺ aqua ion, which illustrates the precision of the technique. acs.org In an analysis of this compound, the "Scattering Atom" would be Iodine (I) and Carbon (C).

| Coordination Shell | Scattering Atom | Coordination Number (N) | Interatomic Distance (R) (Å) | Debye-Waller Factor (σ²) (Ų) |

|---|---|---|---|---|

| 1st | Iodine (I) | - | - | - |

| 2nd | Carbon (C from Ethane) | - | - | - |

Select a coordination shell to view representative data:

This comprehensive approach, combining XANES and EXAFS, allows for a detailed and quantitative description of the barium coordination environment, elucidating the bonding and structural arrangement of the surrounding iodide and ethane ligands.

Computational Chemistry and Theoretical Modeling of Barium 2+ ;ethane;iodide Reactivity and Structure

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency that makes it well-suited for studying organometallic complexes. researchgate.netnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, providing fundamental information about bonding, charge distribution, and molecular orbitals, which collectively determine the molecule's chemical properties and reactivity. youtube.com

The nature of the barium-carbon (Ba-C) bond is fundamental to the reactivity of ethylbarium iodide. A significant difference in the electronegativity of barium (Pauling scale ≈ 0.89) and carbon (Pauling scale ≈ 2.55) suggests that the Ba-C bond is highly polar covalent, with substantial ionic character. nih.gov This polarity results in a partial negative charge (δ-) on the carbon atom of the ethyl group and a partial positive charge (δ+) on the barium atom, rendering the ethyl group strongly nucleophilic, akin to the carbanion in Grignard reagents. wikipedia.org

DFT calculations can quantify this bond polarity precisely. By solving the electronic structure, computational models can generate electron density maps that visualize the asymmetric distribution of electrons. Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the partial atomic charges on the barium and carbon atoms.

The percent ionic character can be estimated using the Pauling formula, which relates the electronegativity difference (Δχ) between two atoms to the nature of the bond connecting them. omnicalculator.comyoutube.com

Table 1: Electronegativity Values and Estimated Ionic Character of the Ba-C Bond This interactive table provides the Pauling electronegativity values for Barium and Carbon and calculates the estimated percent ionic character of the Ba-C bond. | Atom 1 | Atom 2 | Electronegativity of Atom 1 (χ₁) | Electronegativity of Atom 2 (χ₂) | Δχ = |χ₂ - χ₁| | Estimated % Ionic Character | | :--- | :--- | :--- | :--- | :--- | :--- | | Barium (Ba) | Carbon (C) | 0.89 | 2.55 | 1.66 | 49% |

Note: The percent ionic character is an estimation. Bonds with a Δχ between 0.4 and 1.7 are typically considered polar covalent, while those with Δχ > 1.7 are often classified as ionic. study.com The calculated value of ~49% underscores the significant ionic nature of the Ba-C bond, explaining the potent nucleophilicity of the ethyl group.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a nucleophile like ethylbarium iodide, the HOMO is of primary interest as it is the orbital from which the molecule will donate electrons in a chemical reaction. youtube.com

DFT calculations provide detailed information about the energies and spatial distributions of these frontier orbitals.

Highest Occupied Molecular Orbital (HOMO): In ethylbarium iodide, DFT calculations would show the HOMO to be localized predominantly on the α-carbon of the ethyl group. This localization confirms that the carbon atom is the primary site of nucleophilic attack. The energy of the HOMO is also a critical indicator of reactivity; a higher-energy HOMO corresponds to a more reactive, or stronger, nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where the molecule can accept electrons. In reactions, the interaction between the HOMO of ethylbarium iodide and the LUMO of an electrophile (e.g., the π* orbital of a carbonyl group) governs the initial stages of the reaction.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A small gap generally indicates higher reactivity.

Table 2: Conceptual Data from a DFT-Based Frontier Molecular Orbital Analysis of Ethylbarium Iodide This table illustrates the type of data generated from an FMO analysis, which is used to predict a molecule's reactivity.

| Molecular Orbital | Energy (eV) (Illustrative) | Description and Implication |

|---|---|---|

| HOMO | -2.5 | High energy level indicates a strong driving force for electron donation, characteristic of a potent nucleophile. Orbital is localized on the ethyl carbon. |

| LUMO | +1.5 | Represents the lowest energy site to accept electrons. |

Reaction Pathway Elucidation and Transition State Analysis

One of the most powerful applications of DFT is the computational mapping of reaction mechanisms. nih.gov By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products, including the structures and energies of all intermediates and transition states. solubilityofthings.com A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. youtube.commasterorganicchemistry.com

For ethylbarium iodide, a typical reaction to model would be its nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone. libretexts.orgyoutube.com A computational study would proceed as follows:

Geometry Optimization: The structures of the reactants (ethylbarium iodide and the carbonyl compound) and the final product (the barium alkoxide) are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure on the potential energy surface. For this reaction, the transition state would involve a partially formed C-C bond between the ethyl group and the carbonyl carbon, a partially broken C=O π bond, and a developing O-Ba coordination. nih.gov

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive (real) frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is directly related to the reaction rate and allows for a quantitative prediction of the reaction's feasibility.

Computational analysis can also distinguish between competing reaction mechanisms, such as a concerted polar mechanism versus a stepwise single-electron transfer (SET) pathway, by comparing the activation barriers for each route. nih.govresearchgate.net The path with the lower activation energy is predicted to be the dominant mechanism.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations on isolated molecules provide immense insight, the behavior of reactive species like ethylbarium iodide is profoundly influenced by the solvent. libretexts.org Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are not merely inert media; they actively coordinate to the electropositive barium center, stabilizing the reagent and modulating its reactivity. youtube.comacs.org

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net When the forces between atoms are calculated using DFT at each time step (a method known as ab initio molecular dynamics or AIMD), it provides a highly accurate and dynamic picture of the system in solution. nih.govnih.gov

MD simulations of ethylbarium iodide in an ether solvent could reveal:

Solvation Structure: How many solvent molecules coordinate to the barium atom and their preferred geometry.

Ligand Dynamics: The rate at which solvent molecules exchange between the coordination sphere and the bulk solvent.

Aggregation States: Like Grignard reagents, organobarium compounds may exist in solution as monomers, dimers, or higher-order aggregates, often in equilibrium (an analogue to the Schlenk equilibrium). wikipedia.org MD simulations can help identify the predominant species in solution, which is crucial for understanding which chemical entity is the true reactant. acs.org

Comparison of Computational Predictions with Experimental Data

A critical aspect of any computational study is validation through comparison with experimental data. bris.ac.ukacs.org This synergy ensures that the theoretical models accurately reflect physical reality. Discrepancies can point to deficiencies in the computational method or, more excitingly, suggest new, unexpected chemical phenomena that warrant further experimental investigation. researchgate.net

For a compound like ethylbarium iodide, several key comparisons could be made:

Table 3: Illustrative Comparison of Theoretical Predictions and Experimental Data This table shows how computational results for ethylbarium iodide would be validated against measurable experimental values.

| Property | Computational Prediction (Method) | Experimental Technique |

|---|---|---|

| Structure | Ba-C bond length: 2.85 Å (DFT) | X-ray Crystallography |

| C-Ba-I bond angle: 115° (DFT) | X-ray Crystallography | |

| Spectroscopy | C-H stretching frequency: 2950 cm⁻¹ (DFT) | Infrared (IR) Spectroscopy |

| Ba-C stretching frequency: 450 cm⁻¹ (DFT) | Raman Spectroscopy | |

| Thermodynamics | Reaction Enthalpy (with acetone): -45 kcal/mol (DFT) | Calorimetry |

| Kinetics | Activation Energy (with acetone): 15 kcal/mol (DFT) | Kinetic Rate Studies |

Strong agreement between calculated and experimental values lends confidence to the theoretical model, allowing it to be used to predict the properties and reactivity of related, yet-to-be-synthesized compounds. nih.gov

Advanced Applications and Future Research Directions of Organobarium Iodides

Barium(2+);ethane;iodide as a Precursor in Organic Synthesis

Organobarium reagents, with the general formula R-Ba-X, are prepared through methods analogous to those used for other reactive organometallics, such as the reduction of anhydrous barium iodide (BaI₂) to form highly reactive barium metal, which then reacts with an alkyl halide. proquest.com While specific, optimized protocols for ethylbarium iodide are not extensively detailed in the literature, the general approach provides a pathway to this valuable synthetic precursor. proquest.com As a homologue of Grignard reagents, ethylbarium iodide is expected to serve as a potent source of nucleophilic ethyl groups for the formation of new carbon-carbon bonds. rsc.org

Stereoselective and Regioselective Transformations

While specific studies detailing the stereoselective and regioselective transformations of ethylbarium iodide are scarce, the behavior of related organobarium compounds, particularly allylbarium reagents, provides a strong indication of their potential. Organobarium reagents have demonstrated unique capabilities in controlling the stereochemistry of reactions, often providing higher selectivity than their magnesium or calcium analogues. rsc.orgwikipedia.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org In the context of ethylbarium iodide, this would be relevant in its addition to chiral aldehydes or ketones. The large ionic radius of the barium cation influences the transition state geometry of the reaction, which could lead to high levels of diastereoselectivity.

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org For a simple reagent like ethylbarium iodide, which delivers an ethyl group, regioselectivity is most relevant when reacting with substrates possessing multiple electrophilic sites. The high reactivity and ionic character of the C-Ba bond could influence which site is preferentially attacked. wikipedia.org For instance, in reactions with α,β-unsaturated carbonyl compounds, organobarium reagents can exhibit different selectivity for 1,2-addition versus 1,4-conjugate addition compared to other organometallics.

The table below outlines the general principles of selectivity and their hypothetical application to ethylbarium iodide.

| Selectivity Type | Definition | Potential Application of Ethylbarium Iodide |

| Stereoselectivity | Preferential formation of one stereoisomer (e.g., enantiomer or diastereomer). wikipedia.org | Addition to a chiral ketone could favor the formation of one diastereomeric tertiary alcohol. |

| Regioselectivity | Preferential reaction at one of two or more possible sites. wikipedia.org | Reaction with an α,β-unsaturated ketone could preferentially result in either direct (1,2) or conjugate (1,4) addition. |

Unique Synthetic Pathways Enabled by Organobarium Reagents

The distinct nature of the carbon-barium bond opens avenues for synthetic transformations that may not be as efficiently achieved with other organometallic reagents. The high reactivity of organobarium compounds allows them to participate in reactions under conditions where other reagents might fail. rsc.org While pathways specifically enabled by ethylbarium iodide are not well-documented, the broader class of organobarium reagents has been shown to facilitate unique synthetic methodologies. proquest.com

These reagents can be employed in various carbon-carbon bond-forming reactions, including additions to carbonyls, imines, and other electrophiles. proquest.comwikipedia.org The development of novel synthetic routes using these reagents is an active area of research, aiming to harness their unique reactivity for the synthesis of complex molecules. proquest.com

Catalytic Roles of Barium-Based Complexes

The application of alkaline earth metals in catalysis is a growing field, driven by their natural abundance and attractive performance, which generally increases down the group, making barium a prime candidate for catalytic applications. chemistryviews.orgnih.gov Barium-based complexes have shown promise in various catalytic transformations, although the direct use of ethylbarium iodide as a catalyst is not established. chemistryviews.orgd-nb.info Instead, it would more likely serve as a precursor for generating catalytically active barium species in situ.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Barium complexes have been successfully employed as catalysts in a range of organic transformations, including hydroamination and hydrophosphination. chemistryviews.orgnih.gov These reactions involve the addition of N-H or P-H bonds across unsaturated substrates. The catalytic cycle often involves the activation of the substrate by the barium center. While metallic barium has been shown to be a highly effective hydrogenation catalyst, molecular barium complexes offer opportunities for more tailored reactivity in solution. d-nb.info

Strategies for Schlenk Equilibrium Suppression in Catalytic Systems

A significant challenge in the application of organo-alkaline earth metal complexes in catalysis is the Schlenk equilibrium. This equilibrium involves the redistribution of ligands, leading to a mixture of ill-defined species in solution, which can complicate catalytic performance and mechanistic studies. chemistryviews.orgwikipedia.org For an organobarium iodide like EtBaI, the equilibrium would be represented as:

2 EtBaI ⇌ Et₂Ba + BaI₂

This redistribution becomes more pronounced with larger metal ions like barium. chemistryviews.org The presence of multiple species can lead to unpredictable reactivity and lower catalytic efficiency. Therefore, a key area of research is the development of strategies to suppress this equilibrium. One effective approach is the use of carefully designed ancillary ligands that bind strongly to the barium center, stabilizing the heteroleptic complex (R-Ba-X) and preventing ligand redistribution. chemistryviews.org

Exploration of Novel Ligand Architectures for Stability and Reactivity Modulation

The stability and reactivity of organometallic compounds are critically dependent on the ligands coordinated to the metal center. chemistryviews.org For highly reactive species like organobarium iodides, the choice of ligand is paramount for creating stable, well-defined, and effective reagents and catalysts.

Research has shown that bulky, multidentate ligands can effectively stabilize barium complexes. chemistryviews.org For instance, a bisiminocarbazolate ligand has been successfully used to synthesize unprecedented barium compounds by suppressing the Schlenk redistribution. chemistryviews.org Such ligands create a sterically hindered environment around the barium cation, preventing the ligand exchange that leads to the equilibrium.

By modifying the electronic and steric properties of the ligands, it is possible to fine-tune the reactivity of the barium center. Electron-donating ligands can increase the nucleophilicity of the organic group attached to the barium, while sterically demanding ligands can influence the selectivity of its reactions. The design of novel ligand architectures is therefore a crucial strategy for unlocking the full potential of organobarium compounds like ethylbarium iodide in synthetic and catalytic applications. chemistryviews.orgnih.gov

The table below summarizes key ligand design strategies and their intended effects on organobarium iodide complexes.

| Ligand Design Strategy | Intended Effect | Example Ligand Type |

| Increased Steric Bulk | Suppress Schlenk equilibrium; enhance stereoselectivity. | Bulky β-diketiminates, bisiminocarbazolates. chemistryviews.org |

| Multidentate Coordination | Increase complex stability (chelate effect). | Tridentate or tetradentate nitrogen or oxygen donor ligands. |

| Electronic Tuning | Modulate the reactivity of the C-Ba bond. | Ligands with electron-donating or electron-withdrawing groups. |

Development of Greener Synthetic Routes for Organobarium Compounds

The synthesis of organobarium compounds has traditionally presented significant challenges, primarily due to the high reactivity of the barium-carbon bond and the low reactivity of bulk barium metal. researchgate.netrsc.org Conventional methods often necessitate the use of highly activated barium, such as Rieke barium, which is prepared by the reduction of a barium salt with a potent reducing agent like lithium biphenylide. wikipedia.org While effective, the preparation of activated barium involves multiple steps, requires stoichiometric amounts of reducing agents, and can generate considerable waste, posing environmental and economic concerns. researchgate.net The quest for more sustainable and efficient synthetic methodologies has led to the exploration of greener alternatives that align with the principles of green chemistry, such as waste prevention, improved atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.netnih.gov

A significant advancement in the green synthesis of organobarium compounds is the application of mechanochemistry. researchgate.netrsc.org Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical energy (e.g., ball milling), offers a compelling alternative to traditional solution-based methods. vanderbilt.eduresearchgate.net This technique can overcome the high activation energy barrier associated with the reaction of unactivated bulk barium metal with organic halides. researchgate.netrsc.org

Recent research has demonstrated a mechanochemical strategy that facilitates the direct generation of various aryl barium nucleophiles from commercially available, unactivated barium metal and aryl halides. researchgate.net This process is conducted in the absence of bulk solvents, thereby significantly reducing the generation of solvent waste. researchgate.netresearchgate.net The ball-milling approach not only simplifies the synthetic procedure by eliminating the need for a separate metal activation step but also enhances safety and reduces costs. researchgate.net

The advantages of mechanochemical synthesis for organobarium compounds are multifold. It provides a direct and more atom-economical route to these valuable reagents. dergipark.org.tr By avoiding the use of hazardous solvents and reactive metal slurries, the environmental footprint of the synthesis is substantially reduced. researchgate.netnih.gov Furthermore, this solvent-free method can lead to the formation of unique organometallic species that may be difficult to isolate from solution due to interactions with solvent molecules. vanderbilt.edu The development of such mechanochemical routes represents a paradigm shift in the synthesis of highly reactive organometallic reagents, paving the way for their broader application in a more sustainable manner. researchgate.netrsc.org

Potential in Materials Science and Advanced Functional Materials

While the exploration of organobarium iodides in materials science is still in its nascent stages, their potential as precursors for the synthesis of advanced functional materials is significant. Organometallic compounds are widely utilized as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to produce high-purity thin films with controlled thickness and composition. dtic.milrsc.orgnih.gov These films are integral components in a vast array of electronic, optical, and energy-related applications. wiley.comprinceton.edu

Organobarium compounds, in general, have been investigated as precursors for barium-containing materials. For instance, novel organobarium precursors have been synthesized to produce thin films of β-barium borate (B1201080) (β-BaB₂O₄), a material with significant nonlinear optical properties, via the metal-organic decomposition (MOD) process. rit.edu Similarly, organometallic precursors are essential for the deposition of materials like barium oxide (BaO), a critical component in high dielectric constant materials and superconductors. rsc.org The development of volatile and thermally stable organobarium precursors is a key factor in advancing these applications. dtic.mil

Organobarium iodides, such as a hypothetical ethylbarium iodide, could potentially serve as single-source precursors for the deposition of barium-containing thin films. The presence of the organic ligand can facilitate volatility and decomposition at lower temperatures, while the iodide component might be leveraged in subsequent reactions or be removed during the deposition process. The ability to tailor the organic component of the precursor allows for fine-tuning of its physical properties, such as solubility, volatility, and decomposition temperature, which are critical for successful film deposition. dtic.mil

The potential applications for materials derived from organobarium iodide precursors are broad. Barium-containing oxides, such as barium titanate (BaTiO₃), are cornerstone materials for capacitors and other electronic devices due to their high dielectric constants. rsc.org Barium fluoride (B91410) (BaF₂) is a transparent ceramic with applications in infrared optics. chemistryworld.com By providing a molecular route to these materials, organobarium iodide precursors could enable the fabrication of higher quality films at lower processing temperatures and with greater compositional control compared to traditional physical deposition methods. nih.gov Future research in this area will likely focus on the design and synthesis of novel organobarium iodide compounds with optimal properties for their use as precursors in advanced materials manufacturing. wiley.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing barium iodide complexes with ethane derivatives?

- Methodological Answer : Barium iodide (BaI₂) can be synthesized by reacting elemental barium with 1,2-diiodoethane in an ether solution, yielding anhydrous BaI₂ . For ethane derivatives, organobarium compounds are formed via reactions with alkyl potassium reagents. Key steps include inert atmosphere handling (to prevent oxidation) and solvent selection (e.g., ethers for stability). Characterization via X-ray diffraction (XRD) confirms the ionic lattice structure (Ba²⁺ surrounded by nine I⁻ ligands) .

Q. How can researchers characterize the physical and chemical properties of barium iodide-ethane systems?

- Methodological Answer :

- Physical Properties : Measure density (5.15 g/cm³), melting point (711°C), and solubility in polar solvents (e.g., ethanol) using differential scanning calorimetry (DSC) and gravimetric analysis .

- Chemical Properties : Perform titration with sodium sulfate (Na₂SO₄) to quantify Ba²⁺ via precipitation of BaSO₄, or use ion chromatography to track I⁻ release .

- Spectroscopy : Employ FT-IR to identify covalent bonds in organobarium complexes and UV-Vis to monitor electronic transitions .

Q. What are the critical safety considerations when handling barium iodide-ethane compounds?

- Methodological Answer :

- Toxicity : Use fume hoods and personal protective equipment (PPE) due to Ba²⁺ toxicity (affects neuromuscular function) .

- Reactivity : Store under anhydrous conditions to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., chlorates) to prevent explosive reactions .

Advanced Research Questions

Q. How can discrepancies in reported reaction mechanisms for ethane-iodide systems be resolved?

- Methodological Answer : Contradictions in pathways (e.g., ethane formation via CO₂ reduction on Cu electrodes with iodide ) can be addressed by:

- Isotopic Labeling : Use ¹³C-labeled CO₂ to trace carbon pathways.

- Electrochemical Impedance Spectroscopy (EIS) : Study iodide’s role in inhibiting ethylene adsorption on Cu surfaces .

- Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for competing mechanisms .

Q. What experimental strategies optimize the synthesis of ethane-organobarium iodide complexes?

- Methodological Answer :

- Solvent Optimization : Test ethers (diethyl ether vs. THF) to balance reactivity and stability.

- Temperature Control : Use low temperatures (−78°C) to favor kinetic products over thermodynamically stable byproducts.

- Catalyst Screening : Evaluate alkali metal additives (e.g., K⁺) to enhance reaction rates .

Q. How can crystallographic data resolve structural ambiguities in barium iodide-ethane complexes?

- Methodological Answer :

- Single-Crystal XRD : Resolve ligand coordination geometry (e.g., Ba²⁺ coordination number).

- Pair Distribution Function (PDF) Analysis : Probe local structure disorder in amorphous phases.

- Comparative Analysis : Cross-reference with BaCl₂ structures to identify iso-structural trends .

Q. What methodologies address contradictions in reported electrochemical behaviors of iodide-containing systems?

- Methodological Answer : For systems like CO₂-to-ethane conversion on Cu electrodes:

- Controlled Potential Electrolysis : Isolate Faradaic efficiencies for ethane vs. methane.

- Surface Roughness Analysis : Use atomic force microscopy (AFM) to correlate catalyst morphology with product selectivity .

- Iodide Concentration Gradients : Systematically vary [I⁻] to identify inhibition thresholds .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on barium iodide’s solubility in organic solvents?

- Methodological Answer :

- Error Analysis : Calculate standard deviations across replicate solubility trials.

- Temperature-Dependent Studies : Plot solubility vs. temperature to identify outliers.

- Literature Comparison : Use databases like SciFinder to contextualize results with published values .

Q. What statistical approaches validate hypotheses about ethane-barium iodide reactivity?

- Methodological Answer :

- Multivariate Regression : Correlate reaction variables (e.g., solvent polarity, Ba²⁺ concentration) with product yields.

- Principal Component Analysis (PCA) : Identify dominant factors in complex reaction networks .

Tables for Key Data

| Property | Barium Iodide (BaI₂) | Reference |

|---|---|---|

| Density (g/cm³) | 5.15 | |

| Melting Point (°C) | 711 | |

| Solubility in Ethanol | High | |

| Coordination Number of Ba²⁺ | 9 |

| Electrochemical Parameter | Value | Reference |

|---|---|---|

| Ethane Faradaic Efficiency (Cu) | Pressure-dependent | |

| I⁻ Inhibition Threshold (CO₂ reduction) | ~10 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.